5-Phenylnaphthalene-1-carboxylic acid

Vue d'ensemble

Description

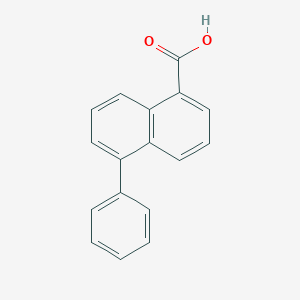

5-Phenylnaphthalene-1-carboxylic acid is an organic compound characterized by a naphthalene ring system substituted with a phenyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Phenylnaphthalene-1-carboxylic acid can be synthesized through several methods. One common route involves the Suzuki-Miyaura coupling reaction between 5-bromonaphthalene-1-carboxylic acid and phenylboronic acid . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. This might involve the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Phenylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an ester, while reduction could produce an alcohol or an aldehyde.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Chemistry:

5-Phenylnaphthalene-1-carboxylic acid serves as a valuable precursor in the synthesis of more complex organic molecules. Its carboxylic acid group can participate in various chemical reactions, such as:

- Esterification: Reacting with alcohols to form esters.

- Amidation: Forming amides with amines.

- Reduction and Oxidation: Transforming into alcohols or other derivatives.

2. Biological Activity:

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.16 to 10 µM against different pathogens .

- Anti-inflammatory Effects: The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Specific derivatives have shown significant inhibition of both COX-1 and COX-2 enzymes, suggesting therapeutic potential in treating inflammatory diseases .

3. Material Science:

In material science, this compound can be utilized in the development of polymers and coatings due to its aromatic structure, which enhances thermal stability and mechanical properties.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of various derivatives of this compound demonstrated that modifications to the naphthalene structure could enhance efficacy against MRSA and Mycobacterium tuberculosis. The most effective derivative showed an MIC of 0.16 µM against MRSA .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Target Pathogen | MIC (µM) |

|---|---|---|

| N-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamide | MRSA | 0.16 |

| N-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamide | Mycobacterium tuberculosis | 10 |

| 2-Hydroxy-N-phenylnaphthalene-1-carboxamide | M. kansasii | 15.2 |

Case Study 2: Anti-inflammatory Potential

Another investigation evaluated the anti-inflammatory effects of derivatives derived from this compound. Results indicated that certain compounds effectively reduced inflammation markers in vitro, supporting their potential use in therapeutic applications .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound derivatives. Key findings include:

Table 2: Structure-Activity Relationships

| Structural Feature | Effect on Activity |

|---|---|

| Increased lipophilicity | Enhanced antimicrobial potency |

| Electron-withdrawing groups | Higher inhibitory effects |

| Aromatic substitutions | Improved binding affinity |

Research indicates that enhancing lipophilicity generally correlates with improved antimicrobial activity against various pathogens .

Mécanisme D'action

The mechanism by which 5-Phenylnaphthalene-1-carboxylic acid exerts its effects is not fully understood. its interactions with molecular targets, such as enzymes and receptors, are believed to involve the carboxylic acid group and the aromatic rings. These interactions can influence various biochemical pathways, leading to the observed biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Naphthalene-1-carboxylic acid: Lacks the phenyl substitution, resulting in different chemical properties.

Phenylacetic acid: Contains a phenyl group but lacks the naphthalene ring system.

Biphenyl-4-carboxylic acid: Contains two phenyl rings but lacks the naphthalene structure.

Uniqueness

5-Phenylnaphthalene-1-carboxylic acid is unique due to the combination of a naphthalene ring system with a phenyl group and a carboxylic acid group. This structural arrangement imparts distinctive chemical and physical properties, making it valuable for various applications in research and industry .

Activité Biologique

5-Phenylnaphthalene-1-carboxylic acid (5-PNCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of 5-PNCA, supported by data tables, case studies, and detailed research findings.

Structure and Properties

5-PNCA is characterized by a naphthalene ring system substituted with a phenyl group and a carboxylic acid functional group. This structure contributes to its chemical reactivity and biological activity. The presence of the carboxylic acid group is crucial for its interaction with biological targets, influencing various biochemical pathways.

The mechanism by which 5-PNCA exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with molecular targets such as enzymes and receptors through its aromatic rings and the carboxylic acid group. These interactions can lead to modulation of cellular processes, including apoptosis and cell cycle regulation.

Antimicrobial Activity

Research has indicated that derivatives of naphthalene-1-carboxylic acids, including 5-PNCA, exhibit significant antimicrobial properties. For instance, studies have shown that certain ring-substituted naphthalene-1-carboxanilides demonstrate higher activity against Mycobacterium avium subsp. paratuberculosis compared to standard antibiotics like rifampicin and ciprofloxacin .

Table 1: Antimicrobial Activity of Naphthalene Derivatives

| Compound | MIC (µmol/L) | Comparison Standard | Activity Level |

|---|---|---|---|

| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | 0.25 | Rifampicin | Higher |

| N-(3-Methylphenyl)naphthalene-1-carboxamide | 0.30 | Ciprofloxacin | Higher |

| This compound | TBD | TBD | TBD |

Anticancer Activity

5-PNCA has also been studied for its anticancer properties. It exhibits selective cytotoxicity towards various cancer cell lines, including lung (A549) and breast (MDA MB-231) cancer cells. The compound induces cell cycle arrest at the G1 phase and promotes apoptosis through the mitochondrial intrinsic pathway, activating caspase-3 while downregulating Bcl-2 protein levels .

Table 2: Cytotoxicity of 5-PNCA on Cancer Cell Lines

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| A549 | 488.7 ± 2.52 | Apoptosis via caspase activation |

| MDA MB-231 | 458.6 ± 2.48 | G1 phase arrest and DNA synthesis inhibition |

Case Studies

- Study on Antimycobacterial Activity : A series of naphthalene derivatives were synthesized and tested against Mycobacterium avium. The results indicated that compounds with increased lipophilicity showed enhanced antimycobacterial activity, suggesting a structure-activity relationship that may be applicable to 5-PNCA .

- Cytotoxicity Assessment : In vitro studies demonstrated that 5-PNCA could inhibit cell viability in cancer cell lines at low concentrations, supporting its potential as a therapeutic agent in oncology .

Propriétés

IUPAC Name |

5-phenylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(19)16-11-5-9-14-13(8-4-10-15(14)16)12-6-2-1-3-7-12/h1-11H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFBVPFKVSEWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633419 | |

| Record name | 5-Phenylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179473-63-3 | |

| Record name | 5-Phenylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.